2-[(Pyridin-3-yl)amino]pyridine-3-carboxylic acid
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Overview
Description
2-[(Pyridin-3-yl)amino]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with an amino group at the 3-position and a carboxylic acid group at the 3-position of another pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pyridin-3-yl)amino]pyridine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloropyridine-3-carboxylic acid and 3-aminopyridine.
Reaction: The 2-chloropyridine-3-carboxylic acid is reacted with 3-aminopyridine in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(Pyridin-3-yl)amino]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(Pyridin-3-yl)amino]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex heterocyclic compounds.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(Pyridin-3-yl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
2-[(Pyridin-2-yl)amino]pyridine-3-carboxylic acid: Similar structure but with the amino group at the 2-position of the pyridine ring.
2-[(Pyridin-4-yl)amino]pyridine-3-carboxylic acid: Similar structure but with the amino group at the 4-position of the pyridine ring.
Uniqueness
2-[(Pyridin-3-yl)amino]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which can result in distinct biological activities and chemical reactivity compared to its isomers .
Properties
Molecular Formula |
C11H9N3O2 |
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Molecular Weight |
215.21 g/mol |
IUPAC Name |
2-(pyridin-3-ylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H9N3O2/c15-11(16)9-4-2-6-13-10(9)14-8-3-1-5-12-7-8/h1-7H,(H,13,14)(H,15,16) |
InChI Key |
LLOHPASEIAXGHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)NC2=C(C=CC=N2)C(=O)O |
Origin of Product |
United States |
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